molecular formula C17H21ClN4OS B3036213 2-(4-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1-pyrazinyl)phenyl ethyl ether CAS No. 339017-68-4

2-(4-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1-pyrazinyl)phenyl ethyl ether

Cat. No. B3036213
CAS RN: 339017-68-4
M. Wt: 364.9 g/mol
InChI Key: BGZUQYIDDHSPJD-UHFFFAOYSA-N
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Description

2-(4-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1-pyrazinyl)phenyl ethyl ether is a useful research compound. Its molecular formula is C17H21ClN4OS and its molecular weight is 364.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Derivatives

  • Methylation of chlorimuron-ethyl, a related compound, with etheral solution of diazomethane, yields various products including derivatives that have a similar structure to the compound of interest (Choudhury & Dureja, 1996).
  • Synthesis of new pyrimidine selanyl derivatives, which are structurally similar to the target compound, has been reported, showcasing the diverse chemical reactions and potential applications of these derivatives (Alshahrani et al., 2018).
  • Studies on the reaction of similar compounds have led to the formation of various heterocyclic systems, providing insights into the versatile chemistry of pyrimidine derivatives (Golec, Scrowston & Dunleavy, 1992).

Synthetic Applications and Mechanisms

  • Research into the stereochemistry of Grignard reactions on conformationally mobile δ-keto esters, related to the compound of interest, provides valuable insights into the mechanisms of these reactions and their synthetic applications (Colantoni et al., 1978).
  • The study of domino reactions involving methylsulfanyl pyrimidinyl compounds reveals complex reaction pathways and the potential for synthesizing novel derivatives (Erkin & Ramsh, 2014).
  • Identification and development of new cyclooxygenase-2 inhibitors based on pyrimidinyl compounds underline the compound's relevance in medicinal chemistry (Swarbrick et al., 2009).

Photoreactions and Synthesis

  • The photochemical arylation of alkenols and its relevance to the synthesis of cyclic ethers provides insight into the photoreactivity of related compounds (Protti et al., 2008).
  • Synthesis and antimicrobial activity studies of arylazopyrazole pyrimidine derivatives highlight the biological potential and synthetic versatility of compounds structurally similar to the target compound (Sarvaiya, Gulati & Patel, 2019).

Structural and Mechanistic Studies

  • Investigations into the formation of layered structures in pyrazolopyrimidine compounds, which share structural similarities, provide insights into the molecular and crystalline structures of these compounds (Avasthi et al., 2002).
  • Studies on the highly regioselective synthesis of 3,6-disubstituted methylsulfanyl pyrimidinones, related to the target compound, contribute to our understanding of the synthetic pathways and structural properties of these compounds (dos Santos et al., 2015).

properties

IUPAC Name

4-chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4OS/c1-3-23-14-7-5-4-6-13(14)21-8-10-22(11-9-21)16-12-15(18)19-17(20-16)24-2/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZUQYIDDHSPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155056
Record name 4-Chloro-6-[4-(2-ethoxyphenyl)-1-piperazinyl]-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1-pyrazinyl)phenyl ethyl ether

CAS RN

339017-68-4
Record name 4-Chloro-6-[4-(2-ethoxyphenyl)-1-piperazinyl]-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339017-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-[4-(2-ethoxyphenyl)-1-piperazinyl]-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1-pyrazinyl)phenyl ethyl ether

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